Phenylbenzimidazole sulphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

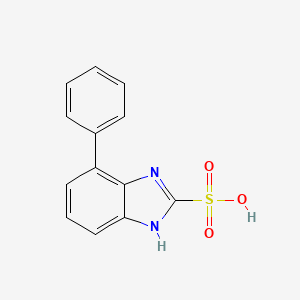

Phenylbenzimidazole sulphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cosmetic Applications

1.1 Sunscreens and Sun Protection Products

PBSA is widely incorporated into sunscreen formulations due to its ability to absorb UVB radiation effectively. It enhances the sun protection factor (SPF) of products and is often combined with other UV filters to provide broad-spectrum protection against both UVA and UVB rays. The maximum concentration allowed in cosmetic formulations varies by region, with Europe permitting up to 8% and the United States allowing up to 4% .

Key Features:

- Water Solubility: PBSA's water-soluble nature makes it suitable for various topical applications, ensuring even distribution in formulations.

- Compatibility: It can be combined with oil-soluble UV filters like titanium dioxide and zinc oxide, enhancing overall UV protection .

- Stability: PBSA maintains its protective qualities even after prolonged sun exposure, which is crucial for effective sun care products .

Table 1: Comparison of SPF Values in Sunscreen Formulations

| Product Type | SPF Value | Active Ingredients |

|---|---|---|

| Standard Sunscreen | 30 | PBSA, Octocrylene |

| Water-resistant Sunscreen | 50 | PBSA, Titanium Dioxide |

| Lipstick Sunscreen | 15 | PBSA, Avobenzone |

Pharmacological Applications

Recent studies have highlighted the potential therapeutic benefits of PBSA beyond its cosmetic uses. Research indicates that PBSA may have anti-cancer properties, particularly in ovarian cancer treatment.

2.1 Mechanisms of Action

A study demonstrated that PBSA inhibits ovarian cancer cell proliferation and invasion by down-regulating matrix metalloproteinase (MMP) expression and activity. It achieves this through the suppression of cyclin-dependent kinases (Cdks) leading to cell cycle arrest . Furthermore, PBSA was shown to inhibit angiogenesis by reducing vascular endothelial growth factor (VEGF) secretion from cancer cells .

Table 2: Summary of Pharmacological Effects of PBSA

| Effect | Mechanism | Reference |

|---|---|---|

| Inhibition of Cell Proliferation | Suppression of Cdks | |

| Inhibition of Invasion | Down-regulation of MMPs | |

| Anti-Angiogenesis | Reduction of VEGF secretion |

Environmental and Safety Considerations

While PBSA is effective as a UV filter, there are concerns regarding its environmental impact and safety profile. Studies have indicated that under sunlight exposure, PBSA can generate reactive oxygen species (ROS), which may lead to DNA damage . Regulatory assessments have been conducted to evaluate its safety in cosmetic applications, confirming that it is generally considered non-irritant when used appropriately .

Propiedades

Fórmula molecular |

C13H10N2O3S |

|---|---|

Peso molecular |

274.3 g/mol |

Nombre IUPAC |

4-phenyl-1H-benzimidazole-2-sulfonic acid |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)13-14-11-8-4-7-10(12(11)15-13)9-5-2-1-3-6-9/h1-8H,(H,14,15)(H,16,17,18) |

Clave InChI |

ANJLMAHUPYCFQY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=N3)S(=O)(=O)O |

Sinónimos |

2-phenylbenzimidazole-5-sulfonic acid 2-phenylbenzimidazole-5-sulfonic acid, monosodium salt ensulizole Eusolex 232 novantisol phenylbenzimidazole sulfonic acid phenylbenzimidazole sulphonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.